molecular formula C17H15N3O5S B2888036 N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688055-24-5

N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2888036
CAS No.: 688055-24-5
M. Wt: 373.38
InChI Key: DXWOKHLEZJZBPT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound that features a furan ring and a quinazolinone moiety

Scientific Research Applications

Mechanism of Action

Target of Action

CCG-33718, also known as N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide or F0919-6714, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

CCG-33718 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various proteins involved in the RhoA pathway . It specifically inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The compound’s ability to block transcription activated by MRTF-A suggests a mechanism targeting MRTF/SRF-dependent transcriptional activation .

Biochemical Pathways

The RhoA pathway, inhibited by CCG-33718, is involved in various cellular processes, including cell adhesion, migration, invasion, and survival . By inhibiting this pathway, CCG-33718 can potentially disrupt these processes, thereby affecting the progression of diseases such as cancer and fibrosis .

Result of Action

The inhibition of the RhoA pathway by CCG-33718 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of various cellular events triggered by MRTF-A activation, including gene expression and cell migration . Therefore, CCG-33718 has potential therapeutic applications in conditions where these processes are dysregulated, such as in cancer and fibrosis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-15(18-8-10-2-1-5-23-10)3-4-20-16(22)11-6-13-14(25-9-24-13)7-12(11)19-17(20)26/h1-2,5-7H,3-4,8-9H2,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWOKHLEZJZBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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